![molecular formula C10H19NO B14482228 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol CAS No. 65308-69-2](/img/structure/B14482228.png)
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol is an organic compound characterized by the presence of an amino group attached to an octadiene chain and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol typically involves the reaction of octa-1,3-diene with an appropriate amine under controlled conditions. One common method involves the use of ethanolamine as the amine source. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds in the octadiene chain to single bonds, resulting in a saturated compound.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The octadiene chain can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol: Similar structure but with an ether linkage instead of an amino group.
2-(Dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of an octadiene chain.
Uniqueness
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol is unique due to the presence of both an amino group and an octadiene chain, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
65308-69-2 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-(octa-1,3-dienylamino)ethanol |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-11-9-10-12/h5-8,11-12H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
DQJVWLVLUDUZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


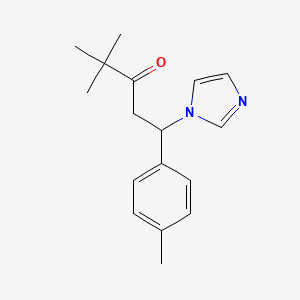

![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
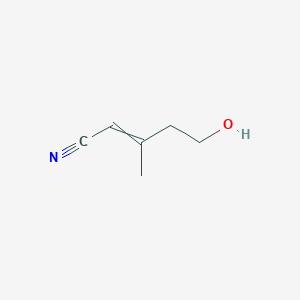
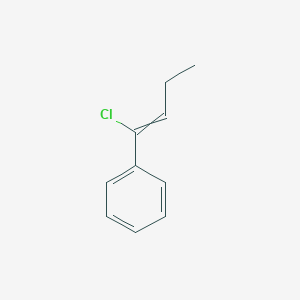
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

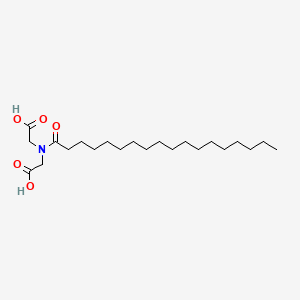
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
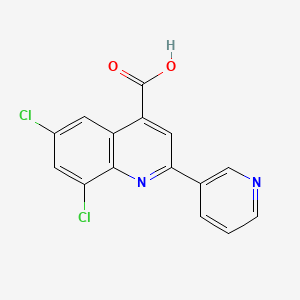
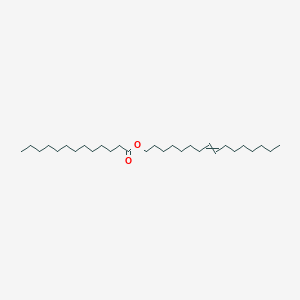
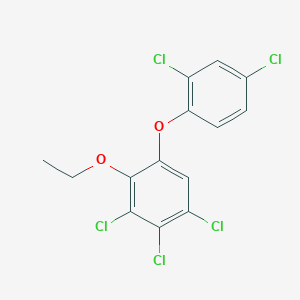
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
